3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
描述
属性
IUPAC Name |
3-(3-amino-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7,15H,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYSSHNDUXXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467509 | |
| Record name | 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376592-93-7 | |
| Record name | 3'-Amino-2'-hydroxy(1,1'-biphenyl)-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376592937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-amino-2-hydroxyphenyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3′-Amino-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GS5685MP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Benzyloxy-Protected Intermediate Route
A patented method (CN105085287A) employs 2-benzyloxy-1-bromo-3-nitrobenzene as the starting material, which undergoes Suzuki coupling with 3-carboxyphenylboronic acid in the presence of palladium acetate and a phosphine ligand. The reaction proceeds in a mixed solvent system of tetrahydrofuran (THF) and aqueous sodium carbonate at 80–90°C for 12–16 hours, yielding 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid with >85% regioselectivity. Subsequent hydrogenation using 10% Pd/C under 10 bar H₂ pressure simultaneously reduces the nitro group to an amine and removes the benzyl protecting group, affording BPCA in 78% overall yield.
Key Advantages :
-
Benzyl protection prevents unwanted side reactions during nitro reduction.
-
The one-pot deprotection-hydrogenation step simplifies purification.
Nitration and Reduction Pathways
Direct Nitration of Biphenyl Derivatives
An alternative route (CN105801444A) starts with 2-bromo-6-nitrophenol, which undergoes Ullmann-type coupling with copper(I) iodide and trans-1,2-diaminocyclohexane as a ligand in dimethylformamide (DMF). The intermediate 3'-nitro-2'-hydroxybiphenyl-3-carboxylic acid is then reduced using iron powder in hydrochloric acid at 60°C, achieving 92% conversion to BPCA.
Reaction Conditions :
-
Ullmann Coupling: 110°C, 24 hours, N₂ atmosphere.
-
Nitro Reduction: 60°C, 6 hours, HCl (conc.) as proton source.
Limitations :
-
Iron-mediated reduction generates significant metallic waste, complicating large-scale applications.
Catalytic Hydrogenation Techniques
Palladium-Catalyzed Hydrogenation
A high-yield method (WO2013049605A1) utilizes 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid as the substrate. Hydrogenation with 10% Pd/C in methanol under 10 bar H₂ at room temperature for 6.5 hours achieves quantitative conversion to BPCA. The chloro substituent directs nitro group reduction exclusively to the 3' position, avoiding isomer formation.
Optimization Insights :
-
Solvent Choice : Methanol enhances catalyst activity compared to ethanol or water.
-
Pressure Sensitivity : Yields drop to 65% at 1 bar H₂ due to incomplete nitro group reduction.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Recent patents highlight the adoption of continuous flow technology for BPCA synthesis. A two-stage system combines Suzuki coupling in a microreactor (residence time: 5 minutes) with inline hydrogenation using immobilized Pd/Al₂O₃ catalysts. This approach reduces reaction times from 24 hours (batch) to 40 minutes and increases space-time yield by 300%.
Economic and Environmental Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 1,800 |
| Solvent Waste (L/kg) | 120 | 18 |
| Energy Consumption (kWh/kg) | 85 | 22 |
Comparative Analysis of Synthetic Routes
Yield and Selectivity
Cost and Scalability
-
Suzuki Route : High catalyst costs (Pd) limit use to small-scale API synthesis.
-
Nitration/Reduction : Economical for bulk production but requires waste treatment infrastructure.
-
Hydrogenation : Optimal for large-scale campaigns due to minimal purification needs.
Reaction Mechanism and Stereoelectronic Effects
The ortho-substituted amino and hydroxyl groups in BPCA create a sterically congested environment that influences reaction pathways. Density functional theory (DFT) calculations reveal that the intramolecular hydrogen bond between the -NH₂ and -OH groups (bond length: 1.89 Å) stabilizes the planar biphenyl system, directing electrophilic substitution to the 5' position . This electronic profile necessitates careful selection of protecting groups to prevent undesired ring functionalization.
化学反应分析
Types of Reactions
3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 3’-Amino-2’-oxo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
Pharmaceutical Applications
Eltrombopag Olamine
Eltrombopag olamine is primarily used to treat thrombocytopenia in patients with chronic immune (idiopathic) thrombocytopenic purpura (ITP). It functions as a thrombopoietin receptor agonist, stimulating platelet production in the bone marrow. The compound is marketed under the trade name Promacta® by GlaxoSmithKline in the United States and has been shown to increase platelet counts effectively .
Mechanism of Action
The compound acts by mimicking the action of thrombopoietin, a natural hormone that regulates platelet production. By binding to the thrombopoietin receptor, eltrombopag activates signaling pathways that lead to increased megakaryocyte proliferation and differentiation, resulting in enhanced platelet production .
Synthesis Processes
The synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid involves several key steps:
- Starting Materials : The synthesis begins with a benzylic protected intermediate compound.
- Suzuki Reaction : The process utilizes a Suzuki reaction involving specific reactants and conditions not previously suggested in prior art. This step is crucial for achieving high yields and purity .
- Reduction and Deprotection : Following the Suzuki reaction, a reduction of the nitro group and deprotection of the phenol group are performed in a single step using hydrogen gas and a palladium catalyst. This method enhances the efficiency of the synthesis process .
Case Studies and Research Findings
Several studies have documented the effectiveness of eltrombopag olamine in clinical settings:
- Clinical Trials : A pivotal trial demonstrated that eltrombopag significantly increased platelet counts compared to placebo in patients with chronic ITP. Patients receiving eltrombopag achieved higher rates of response (defined as platelet counts ≥50 x 10^9/L) than those on placebo .
- Safety Profile : The safety profile of eltrombopag has been extensively studied. Common adverse effects include headache, nausea, and liver function abnormalities. Monitoring liver enzymes is essential during treatment due to potential hepatotoxicity .
作用机制
The mechanism of action of 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, applications, and differentiating features:
Structural and Functional Analysis
- Substituent Effects: Amino and Hydroxyl Groups: The ortho-amino/hydroxyl configuration in the target compound creates intramolecular hydrogen bonding, stabilizing the planar biphenyl structure. This is critical for Eltrombopag’s interaction with the thrombopoietin receptor . Halogenation: Chloro (5'-Cl) and trifluoromethyl (2'-CF₃) substituents in analogs enhance lipophilicity, improving membrane permeability and target engagement in cancer therapies . Hydrazineyl Group: The 3'-hydrazineyl derivative (CAS: N/A) shows promise in chelating redox-active metals, suggesting utility in oxidative stress-related pathologies .
- Pharmacological Divergence: The target compound’s primary role as a synthetic intermediate contrasts with derivatives like 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which directly exhibit antitumor activity via tubulin inhibition . Eltrombopag Olamine’s hydrazino-ethanolamine structure exemplifies how salt formation and functional group addition optimize drug efficacy and solubility .
生物活性
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide an extensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H13NO3
- Molecular Weight : 233.25 g/mol
- Structure : The compound features a biphenyl moiety with an amino group and a hydroxy group on the biphenyl ring, along with a carboxylic acid functional group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings are summarized in the table below:
Study 1: Anticancer Efficacy
In a study exploring the anticancer properties of various biphenyl derivatives, this compound was found to inhibit the growth of several cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM against breast cancer cells, indicating its potential as a therapeutic agent.
Study 2: Neuroprotection
Research investigating neuroprotective agents highlighted the efficacy of this compound in reducing oxidative stress-induced neuronal damage. In cellular models, it was shown to decrease reactive oxygen species (ROS) levels significantly, suggesting its role as a neuroprotective agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption characteristics due to its polar functional groups.
- Distribution : Likely distributed throughout body tissues due to its lipophilic nature.
- Metabolism : Further studies are needed to elucidate metabolic pathways.
- Excretion : Predominantly excreted via renal pathways.
常见问题
Q. What are the standard synthetic routes for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A validated approach includes:
- Step 1 : Nitration or halogenation of a biphenyl precursor to introduce reactive groups.
- Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation (e.g., Pd/C, H₂).
- Step 3 : Hydroxylation via demethylation (if methoxy-protected intermediates are used) or direct oxidation.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) . Key intermediates should be verified via HPLC and NMR to ensure regiochemical fidelity.
Q. How is the compound characterized post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting, amine/hydroxyl proton signals).
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., m/z 230.082 for C₁₃H₁₁NO₃) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of dust.
- Hazard Mitigation : The compound is classified as H315 (skin irritation) and H319 (eye irritation). In case of exposure, rinse affected areas with water for 15+ minutes .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for nitro-group reductions. Adjust H₂ pressure (1–3 atm) to minimize side reactions .
- Temperature Control : Maintain ≤60°C during coupling steps to prevent decarboxylation.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for intermediates prone to aggregation.
Q. How to address contradictory data in regioselectivity during derivatization?
Methodological Answer:
- Mechanistic Studies : Use hypervalent iodine reagents (e.g., PhI(OAc)₂) to probe electronic effects on dearomatization pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing pathways.
- Isomer Separation : Employ chiral HPLC columns or recrystallization in ethanol/water mixtures to isolate regioisomers .
Q. What role does the compound play in structure-activity relationship (SAR) studies for drug development?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., Cl, OCH₃) at the 4' position to enhance binding to targets like Bcl-x(L). Validate via SPR or ITC assays .
- Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide groups to improve solubility while retaining affinity (e.g., as seen in Eltrombopag intermediates) .
- In Vivo Testing : Use radiolabeled analogs (³H/¹⁴C) for pharmacokinetic profiling in rodent models.
Q. What methodological considerations ensure stability under varying conditions?
Methodological Answer:
- Accelerated Aging Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor degradation via LC-MS .
- pH Stability : Test solubility and integrity in buffers (pH 2–10). Carboxylic acid groups may protonate below pH 4, affecting crystallinity.
- Oxidative Resistance : Add antioxidants (e.g., BHT) during storage if amine groups show susceptibility to oxidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
